molecular formula C13H17N3O2S B2356251 2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide CAS No. 942003-64-7

2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

Cat. No.: B2356251
CAS No.: 942003-64-7
M. Wt: 279.36
InChI Key: JIUCBTQEBVZIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, is characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The thiazolopyrimidines, including “this compound”, were isolated as hydrochlorides with high melting points .

Scientific Research Applications

Antimicrobial and Antibacterial Potential

  • Pyrimidine derivatives, including thiazolo[3,2-a]pyrimidin-6-yl compounds, have been synthesized and evaluated for their antimicrobial and antibacterial activities. These compounds have shown moderate to significant activity against various bacterial strains, indicating their potential as templates for designing new antimicrobial agents (Farag et al., 2009); (Deohate & Palaspagar, 2020).

Enzymatic Activity Enhancement

  • Investigations into pyrazolopyrimidinyl keto-esters and their derivatives have highlighted their potential in increasing the reactivity of specific enzymes, such as cellobiase, which could be beneficial in biotechnological applications and biochemistry research (Abd & Awas, 2008).

Insecticidal Activity

  • Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potentials, displaying activity against Pseudococcidae insects. This suggests a potential avenue for developing new insecticidal compounds that could be used in agricultural pest control (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Systems

  • Research has also focused on the synthesis of novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These efforts have led to the creation of compounds with excellent biocidal properties, highlighting the versatility of pyrimidine derivatives in synthesizing new heterocyclic compounds with potential applications in drug development and material science (Youssef et al., 2011).

Safety and Hazards

The specific safety and hazards information for “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” is not available in the resources. It is intended for research use only and not for human or veterinary use.

Future Directions

Thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, have a huge synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Properties

IUPAC Name

2-ethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-9(5-2)11(17)15-10-8(3)14-13-16(12(10)18)6-7-19-13/h6-7,9H,4-5H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUCBTQEBVZIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.